molecular formula C9H5BrFNO B1436634 3-(3-Bromo-4-fluorophenyl)-3-oxopropanenitrile CAS No. 914636-74-1

3-(3-Bromo-4-fluorophenyl)-3-oxopropanenitrile

Cat. No. B1436634
M. Wt: 242.04 g/mol
InChI Key: LDRVPDDDAYDBDI-UHFFFAOYSA-N
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Description

The compound “(3-Bromo-4-fluorophenyl)boronic acid” is a chemical compound with the molecular formula C6H5BBrFO2 . It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various analytical methods, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the compound “2-(3-Bromo-4-fluorophenyl)acetonitrile” has a molecular weight of 240.50 g/mol .

Scientific Research Applications

Facile Synthesis of Novel Polysubstituted Thiophene and 1,3,4-Thiadiazole Derivatives

Researchers have developed methods for synthesizing novel derivatives that involve compounds structurally related to "3-(3-Bromo-4-fluorophenyl)-3-oxopropanenitrile." For instance, Farag, Dawood, and Kandeel (1997) detailed a synthesis process involving 3-oxopropanenitriles reacting with phenylisothiocyanate, leading to novel 1,3,4-thiadiazole derivatives. This process underscores the utility of such compounds in creating polysubstituted thiophenes and thiadiazoles, which are critical in the development of new materials and pharmaceuticals (Farag, Dawood, & Kandeel, 1997).

Synthesis and Reaction of Ortho-Fluoronitroaryl Nitroxides

Hankovszky et al. (1989) explored the synthesis of fluorophenyl nitroxides from related bromo-fluorobenzene compounds, demonstrating the role of these compounds in generating nitroxide radicals for spin-labeling studies. This research highlights the potential for using similar bromo-fluorophenyl compounds in the synthesis of nitroxides, which are valuable in magnetic resonance studies and in the development of spin-labeled compounds for biological research (Hankovszky et al., 1989).

Manganese(III) Acetate Based Oxidative Cyclizations

Yılmaz, Uzunalioğlu, and Pekel (2005) described using 3-oxopropanenitriles in oxidative cyclization reactions mediated by manganese(III) acetate to synthesize dihydrofuran carbonitriles. This study exemplifies the application of such compounds in synthesizing heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals (Yılmaz, Uzunalioğlu, & Pekel, 2005).

Design and Synthesis of Thiophene and 1,3,4-Thiadiazole Based Heterocycles

Research by Khidre, Radini, and Ibrahim (2019) on synthesizing new thiophene and 1,3,4-thiadiazole based heterocycles using 3-oxopropanenitriles demonstrates the versatility of these compounds in generating novel heterocyclic structures. These structures have significant implications in developing new materials and bioactive molecules, highlighting the potential for "3-(3-Bromo-4-fluorophenyl)-3-oxopropanenitrile" in similar applications (Khidre, Radini, & Ibrahim, 2019).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, “2-(3-Bromo-4-fluorophenyl)acetonitrile” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3-(3-bromo-4-fluorophenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO/c10-7-5-6(1-2-8(7)11)9(13)3-4-12/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRVPDDDAYDBDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CC#N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654380
Record name 3-(3-Bromo-4-fluorophenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromo-4-fluorophenyl)-3-oxopropanenitrile

CAS RN

914636-74-1
Record name 3-(3-Bromo-4-fluorophenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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